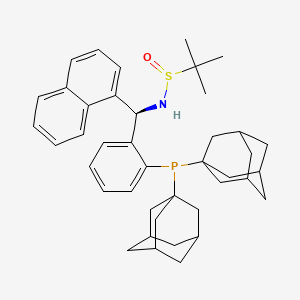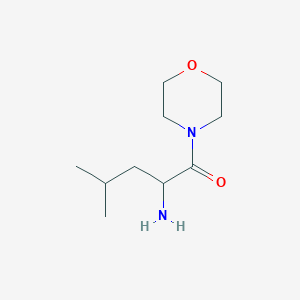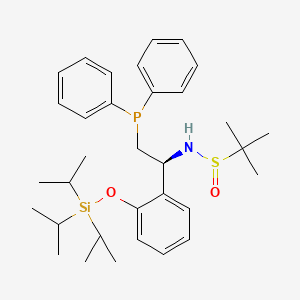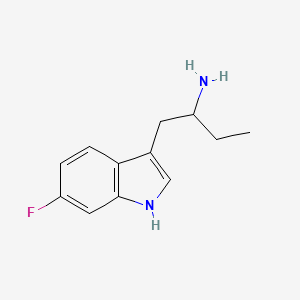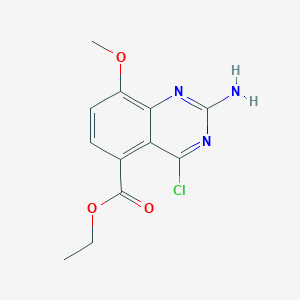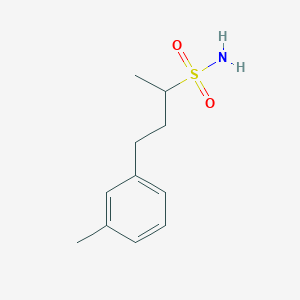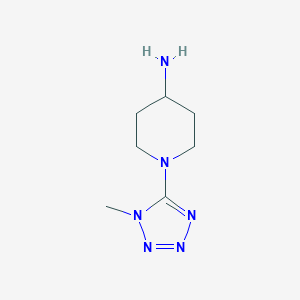
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a tetrazole ring attached to a piperidine moiety, making it a unique structure with potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine structure. One common method includes the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another approach involves the use of diazotizing reagents like FSO2N3 to transform amidines and guanidines into tetrazole derivatives under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of microwave-assisted synthesis and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the piperidine moiety, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or piperidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition or activation of enzymatic activity, which can be exploited for therapeutic purposes .
Comparaison Avec Des Composés Similaires
1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the piperidine moiety.
1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: Similar tetrazole structure with a different substituent.
1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness: this compound is unique due to its combination of the tetrazole ring and piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H14N6 |
|---|---|
Poids moléculaire |
182.23 g/mol |
Nom IUPAC |
1-(1-methyltetrazol-5-yl)piperidin-4-amine |
InChI |
InChI=1S/C7H14N6/c1-12-7(9-10-11-12)13-4-2-6(8)3-5-13/h6H,2-5,8H2,1H3 |
Clé InChI |
DKDYYZLEFADZGZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)N2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


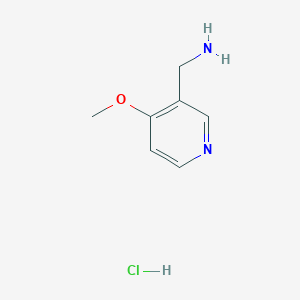
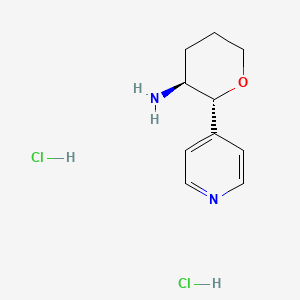

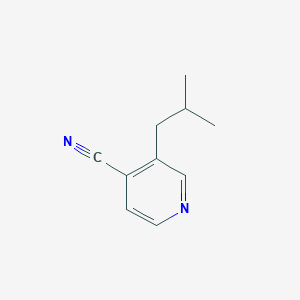

![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
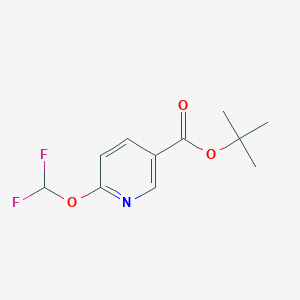
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
